molecular formula C15H10O2S3 B12806551 10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one CAS No. 67668-14-8

10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one

Cat. No.: B12806551
CAS No.: 67668-14-8
M. Wt: 318.4 g/mol
InChI Key: XQXVZLATYFMXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[64002,6]dodeca-1(8),2(6),3,9-tetraen-12-one is a complex organic compound characterized by its unique tricyclic structure containing sulfur, oxygen, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one typically involves multi-step organic reactions. One common method starts with the preparation of the core tricyclic structure through cyclization reactions involving sulfur-containing reagents. The phenyl and methyl groups are introduced through subsequent substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of sulfur atoms within the structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one
  • 6-methyl-2-phenyl-4H-9λ4-(1,2)dithiolo(5’,1’:5,1)(1,2)dithiolo(4,3-c)pyran-4-one

Uniqueness

The uniqueness of this compound lies in its tricyclic structure containing sulfur and oxygen atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.

Properties

CAS No.

67668-14-8

Molecular Formula

C15H10O2S3

Molecular Weight

318.4 g/mol

IUPAC Name

10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one

InChI

InChI=1S/C15H10O2S3/c1-9-7-12-14(15(16)17-9)13-8-11(18-20(13)19-12)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

XQXVZLATYFMXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=S(S2)SC(=C3)C4=CC=CC=C4)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.